2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine
Overview
Description
2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine is a synthetic organic compound belonging to the class of naphthyridines This compound is characterized by the presence of a bromine atom, a dimethylamine group, and a tetrahydro-1,5-naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine typically involves the bromination of a suitable precursor, followed by the introduction of the dimethylamine group. One common synthetic route includes:
Bromination: The precursor compound, 5,6,7,8-tetrahydro-1,5-naphthyridine, is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Amination: The brominated intermediate is then reacted with dimethylamine (NH(CH3)2) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce corresponding ketones or carboxylic acids.
Scientific Research Applications
2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and dimethylamine group can influence the compound’s binding affinity and selectivity towards these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine
- 2-fluoro-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine
- 2-iodo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine
Uniqueness
Compared to its analogs, 2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine may exhibit unique reactivity and biological activity due to the presence of the bromine atom. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c1-14(2)8-6-9(11)13-7-4-3-5-12-10(7)8/h6,12H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGISRNNYBXJUGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC2=C1NCCC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.